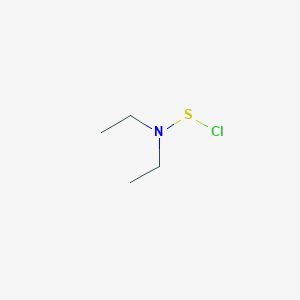![molecular formula C9H5FN2O2 B8422739 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B8422739.png)
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring This particular compound is characterized by the presence of a fluorine atom at the 7th position, a carbonitrile group at the 6th position, and a keto group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-nitrophenol as the starting material.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The amino group undergoes cyclization with a suitable carbonyl compound to form the benzoxazine ring.
Introduction of Carbonitrile Group: The carbonitrile group is introduced at the 6th position through a nucleophilic substitution reaction using a suitable cyanating agent.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atom and carbonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoxazines with various functional groups.
Applications De Recherche Scientifique
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Agricultural Chemistry: The compound is investigated for its herbicidal activity and potential use as a pesticide.
Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and resins.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Mécanisme D'action
The mechanism of action of 7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll and heme.
Pathways Involved: By inhibiting protoporphyrinogen oxidase, the compound disrupts the production of essential biomolecules, leading to cellular damage and death in target organisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flumioxazin: A commercial herbicide with a similar benzoxazine structure.
Benzoxazinone Derivatives: Compounds with variations in the substituents on the benzoxazine ring.
Uniqueness
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and carbonitrile group enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C9H5FN2O2 |
|---|---|
Poids moléculaire |
192.15 g/mol |
Nom IUPAC |
7-fluoro-3-oxo-4H-1,4-benzoxazine-6-carbonitrile |
InChI |
InChI=1S/C9H5FN2O2/c10-6-2-8-7(1-5(6)3-11)12-9(13)4-14-8/h1-2H,4H2,(H,12,13) |
Clé InChI |
LIRPOUWIAUDIJY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(O1)C=C(C(=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















